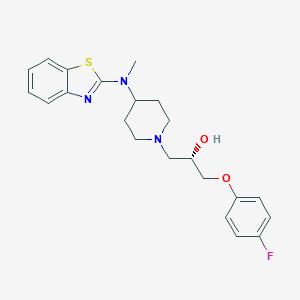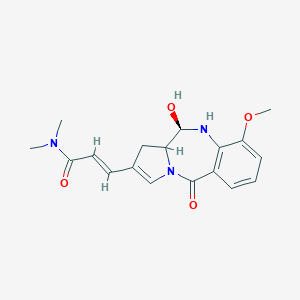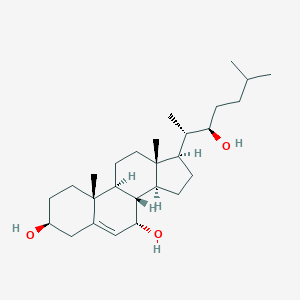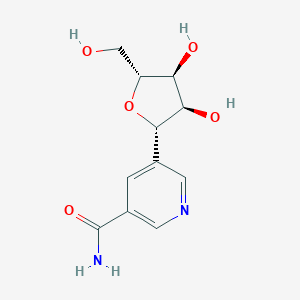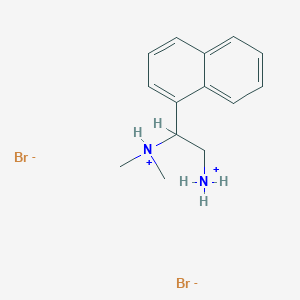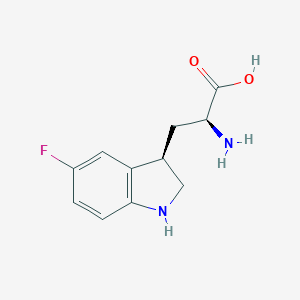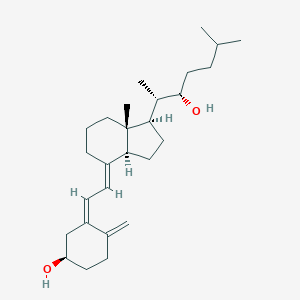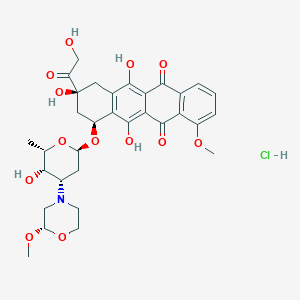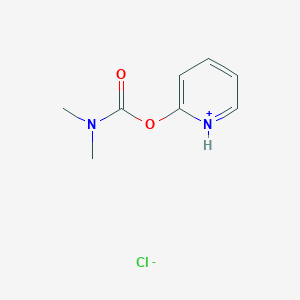
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as Pyridostigmine Bromide, which is a drug used to treat myasthenia gravis. However,
Wirkmechanismus
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride works by inhibiting the activity of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. This mechanism of action has been studied extensively for its potential applications in the treatment of Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to improve cognitive function and memory. This effect is due to the increase in acetylcholine levels caused by the inhibition of cholinesterase. Additionally, carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its ability to improve cognitive function and memory, which can be useful in studying the effects of different compounds on the nervous system. However, one limitation is that it can have potential side effects, such as nausea, vomiting, and diarrhea, which can affect the results of experiments.
Zukünftige Richtungen
There are many future directions for the study of carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride. One potential direction is its use in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further research can be done to explore its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Furthermore, the anti-inflammatory and antioxidant properties of carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride can be studied for their potential applications in the treatment of various diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its ability to improve cognitive function and memory has been extensively studied, and it has potential applications in the treatment of cognitive disorders. Furthermore, its anti-inflammatory and antioxidant properties can be explored for their potential applications in the treatment of various diseases. Future research can expand our understanding of this compound and its potential uses in scientific research.
Synthesemethoden
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride can be synthesized through various methods. One of the most common methods is the reaction of 2-pyridinecarboxylic acid with dimethylcarbamoyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride has been widely studied for its potential applications in scientific research. One of the most common applications is its use as a cholinesterase inhibitor. Cholinesterase is an enzyme that breaks down acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. Inhibition of cholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
Eigenschaften
CAS-Nummer |
101491-76-3 |
|---|---|
Produktname |
Carbamic acid, dimethyl-, 2-pyridyl ester, hydrochloride |
Molekularformel |
C8H11ClN2O2 |
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
pyridin-1-ium-2-yl N,N-dimethylcarbamate;chloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)8(11)12-7-5-3-4-6-9-7;/h3-6H,1-2H3;1H |
InChI-Schlüssel |
XMPAAUQMEHXKFZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=CC=[NH+]1.[Cl-] |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=CC=[NH+]1.[Cl-] |
Synonyme |
CARBAMIC ACID, DIMETHYL-, 2-PYRIDYL ESTER, HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
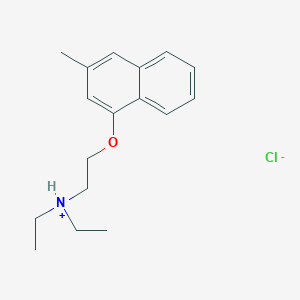
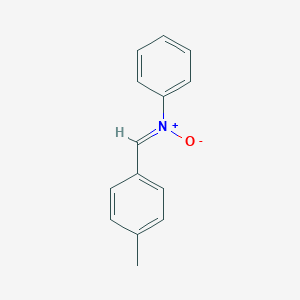
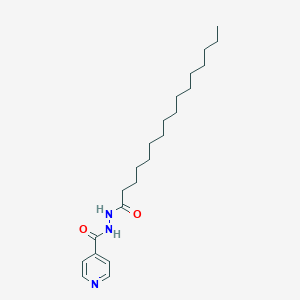

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
